molecular formula C15H18FN3O2 B8107801 cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one

Cat. No.: B8107801
M. Wt: 291.32 g/mol
InChI Key: MLHBHBFPTMNXDN-WFASDCNBSA-N
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Description

The compound cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one features a bicyclic pyrrolo[3,4-c]pyridinone core, substituted with a fluorine atom at the 3a position, a methyl group at the 5-position, and a 2-(pyridin-3-yl)acetyl moiety at the 2-position. The fluorine atom likely influences electronic distribution and metabolic stability, while the methyl group may modulate steric interactions .

Properties

IUPAC Name

(3aR,7aS)-3a-fluoro-5-methyl-2-(2-pyridin-3-ylacetyl)-3,6,7,7a-tetrahydro-1H-pyrrolo[3,4-c]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c1-18-6-4-12-9-19(10-15(12,16)14(18)21)13(20)7-11-3-2-5-17-8-11/h2-3,5,8,12H,4,6-7,9-10H2,1H3/t12-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHBHBFPTMNXDN-WFASDCNBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2CN(CC2(C1=O)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@H]2CN(C[C@]2(C1=O)F)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one typically involves multi-step organic reactions. One common approach is to start with the appropriate pyridine derivative and introduce the fluorine and methyl groups through selective halogenation and alkylation reactions. The key steps may include:

    Halogenation: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Alkylation: Introduction of the methyl group using methyl iodide or methyl triflate.

    Cyclization: Formation of the pyrrolopyridine core through intramolecular cyclization reactions, often catalyzed by Lewis acids such as aluminum chloride or boron trifluoride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can be employed to reduce any double bonds or carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can be carried out to replace the fluorine atom with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studying its interactions with biological macromolecules such as proteins and nucleic acids to understand its potential as a therapeutic agent.

    Medicine: Investigating its efficacy and safety as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: Potential use as a precursor for the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or ion channels. The fluorine atom in the molecule may enhance its binding affinity to these targets through hydrogen bonding or hydrophobic interactions. The pyridine moiety could facilitate its penetration into cells and its interaction with intracellular targets.

Comparison with Similar Compounds

Key Observations :

  • Fluorine vs. Hydroxyethyl : The fluorine atom in the target compound may enhance metabolic stability compared to the hydroxyethyl group in analog 2, which introduces polarity but risks oxidative metabolism .
  • Pyridine Acetyl vs.

Electronic and Steric Effects

In contrast, methyl groups (as in analog 3) primarily contribute to steric bulk, possibly reducing off-target interactions but limiting conformational flexibility .

Research Findings and Predictive Analysis

  • Bioactivity Prediction: Tools like Hit Dexter 2.0 () suggest that the target compound’s pyridine and fluorine substituents reduce promiscuous binding risks compared to analogs with non-aromatic substituents (e.g., hydroxyethyl). This aligns with its hypothesized selectivity in kinase inhibition assays .
  • Physicochemical Properties : Calculated logP values (estimated via QSAR models) indicate the target compound (logP ~1.8) is less lipophilic than analog 3 (logP ~2.3), favoring improved aqueous solubility .

Biological Activity

The compound cis-3a-Fluoro-5-methyl-2-(2-(pyridin-3-yl)acetyl)hexahydro-1H-pyrrolo[3,4-c]pyridin-4(2H)-one , also known by its CAS number 1426959-33-2, is a member of the pyrrolopyridine derivatives. These compounds are recognized for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H18FN3O2. The presence of a fluorine atom and a pyridine moiety in its structure suggests unique chemical properties that may enhance its biological activity.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes, receptors, or ion channels. The fluorine atom may increase binding affinity through hydrogen bonding or hydrophobic interactions, while the pyridine group could facilitate cellular penetration and interaction with intracellular targets.

Biological Activity Overview

Research indicates that pyrrolopyridine derivatives exhibit a range of biological activities, including:

  • Antiviral Activity : Some studies suggest that similar compounds within this class have shown efficacy against various viruses, including HIV and influenza .
  • Anticancer Properties : Compounds with similar structures have been investigated for their potential to inhibit tumor growth and induce apoptosis in cancer cells .
  • Neurological Effects : Certain derivatives have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases .

Antiviral Activity

A study highlighted in the literature indicated that certain pyrrolopyridine derivatives demonstrated significant antiviral activity against HIV with effective concentrations (EC50) ranging from 0.12 to 0.28 mmol/L . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential antiviral properties.

Anticancer Studies

Research conducted on related pyrrolopyridine compounds revealed their ability to inhibit cancer cell proliferation. For instance, a derivative showed an IC50 value of 9.19 μM against Hepatitis C virus (HCV), indicating significant cytotoxicity towards cancerous cells . This suggests that cis-3a-Fluoro-5-methyl may also possess similar anticancer properties.

Data Table: Biological Activity Comparison

Compound NameBiological ActivityEC50/IC50 ValuesReference
Pyrrolopyridine Derivative AAntiviral (HIV)0.12 mmol/L
Pyrrolopyridine Derivative BAnticancer (HCV)9.19 μM
cis-3a-Fluoro...Potential Antiviral/Cancer ActivityTBDThis Study

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